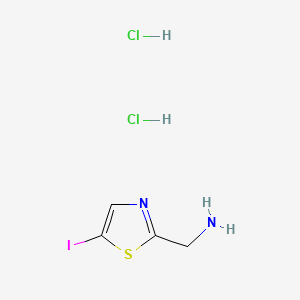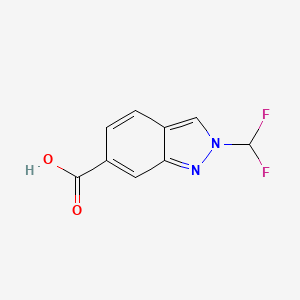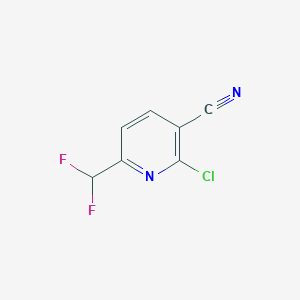
2-Chloro-6-(difluoromethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(difluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H3ClF2N2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and a difluoromethyl group at the 6-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)nicotinonitrile typically involves the introduction of the chlorine and difluoromethyl groups onto the nicotinonitrile core. One common method is the halogenation of 6-(difluoromethyl)nicotinonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Chloro-6-(difluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Amino or thiol derivatives of nicotinonitrile.
Oxidation: Oxidized forms of the compound, potentially leading to carboxylic acids or other functional groups.
Reduction: Reduced forms, possibly leading to the removal of the nitrile group or reduction of the difluoromethyl group.
科学研究应用
2-Chloro-6-(difluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-6-(difluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and difluoromethyl groups can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-2,4-dimethylnicotinonitrile: Contains additional methyl groups on the pyridine ring.
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: Contains an additional chlorine atom and a trifluoromethyl group.
Uniqueness
2-Chloro-6-(difluoromethyl)nicotinonitrile is unique due to the specific positioning of the chlorine and difluoromethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
分子式 |
C7H3ClF2N2 |
|---|---|
分子量 |
188.56 g/mol |
IUPAC 名称 |
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3ClF2N2/c8-6-4(3-11)1-2-5(12-6)7(9)10/h1-2,7H |
InChI 键 |
JUBLOUILPONADW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C#N)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


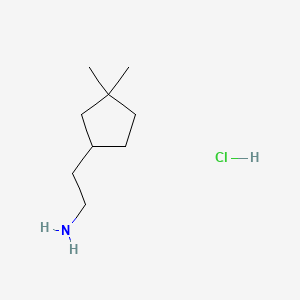
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
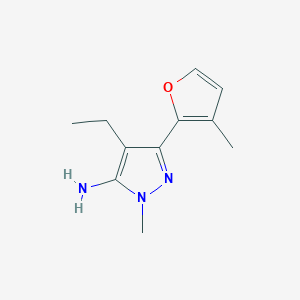
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
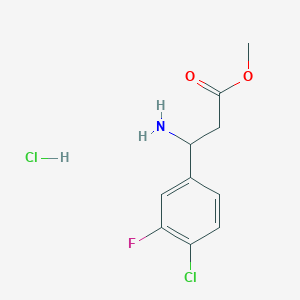


![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)

